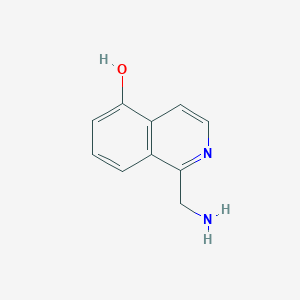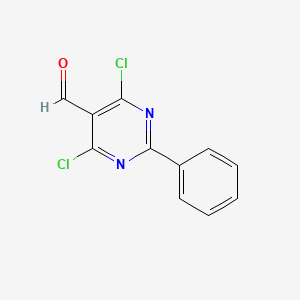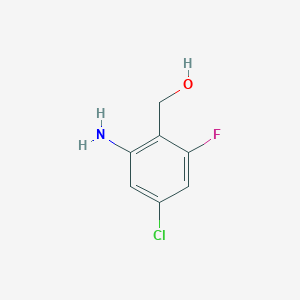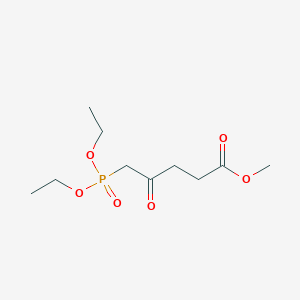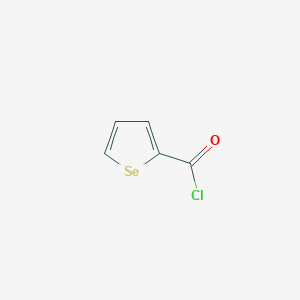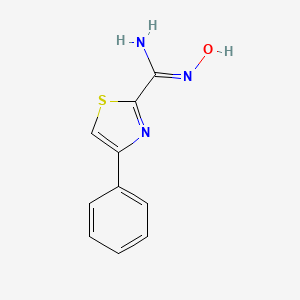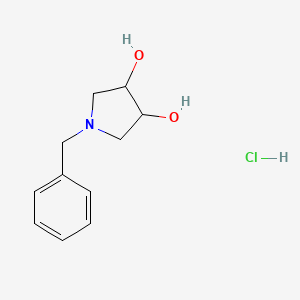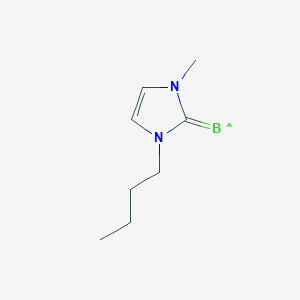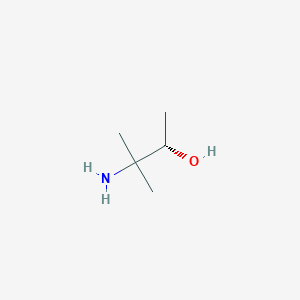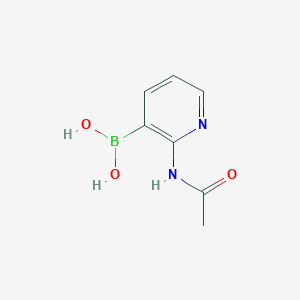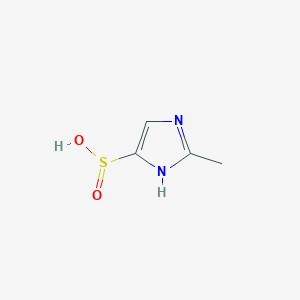
2-methyl-1H-imidazole-5-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-imidazole-5-sulfinic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 2-position and a sulfinic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole-5-sulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazole ring allows for substitution reactions at various positions, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring while allowing for efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Methyl-1H-imidazole-5-sulfinic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methyl-1H-imidazole-5-sulfinic acid involves its interaction with molecular targets through its imidazole ring and sulfinic acid group. The imidazole ring can coordinate with metal ions, while the sulfinic acid group can participate in redox reactions. These interactions enable the compound to modulate enzymatic activities and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-1H-imidazole-5-sulfinic acid include other substituted imidazoles, such as:
- 2-Methyl-1H-imidazole-4-sulfinic acid
- 2-Methyl-1H-imidazole-5-sulfonic acid
- 2-Methyl-1H-imidazole-4-sulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the sulfinic acid group at the 5-position, which influences its chemical reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct properties and applications, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C4H6N2O2S |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
2-methyl-1H-imidazole-5-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-3-5-2-4(6-3)9(7)8/h2H,1H3,(H,5,6)(H,7,8) |
InChI Key |
GNWRKWVOPDZPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


